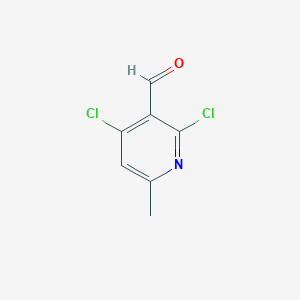

2,4-Dichloro-6-methylnicotinaldehyde

Descripción

BenchChem offers high-quality 2,4-Dichloro-6-methylnicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-6-methylnicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dichloro-6-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c1-4-2-6(8)5(3-11)7(9)10-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHJCWDZCMZQFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460134 | |

| Record name | 2,4-DICHLORO-6-METHYLNICOTINALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91591-72-9 | |

| Record name | 2,4-DICHLORO-6-METHYLNICOTINALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Synthetic Versatility of 2,4-Dichloro-6-methylnicotinaldehyde: A Mechanistic and Methodological Guide

Abstract

This technical guide provides an in-depth analysis of the predicted mechanism of action and synthetic utility of 2,4-dichloro-6-methylnicotinaldehyde, a key heterocyclic building block. While direct literature on the specific reaction pathways of this molecule is nascent, its structural features—a dichlorinated pyridine ring activated by an electron-withdrawing aldehyde—allow for a robust predictive model of its reactivity. This document, intended for researchers, scientists, and professionals in drug development and organic synthesis, elucidates the core principles governing its transformations. We will explore the mechanistic underpinnings of its expected participation in Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling reactions, and Aldehyde Condensation reactions. By drawing parallels with well-documented analogous structures, this guide offers field-proven insights and detailed, illustrative protocols to empower researchers in harnessing the synthetic potential of this versatile intermediate.

Introduction: Unveiling the Synthetic Potential

The pyridine scaffold is a privileged structure in medicinal chemistry and materials science, owing to its unique electronic properties and ability to participate in a wide array of chemical transformations.[1] 2,4-dichloro-6-methylnicotinaldehyde (CAS No. 91591-72-9) emerges as a particularly valuable, yet under-documented, synthetic intermediate.[2] Its architecture combines several key reactive sites:

-

Two Electrophilic Aromatic Carbons: The carbons bearing the chlorine atoms at the C2 and C4 positions are highly activated towards nucleophilic attack. The inherent electron deficiency of the pyridine ring, compounded by the electron-withdrawing effects of the nitrogen heteroatom, the chlorine substituents, and the C3-aldehyde group, renders these positions susceptible to substitution.

-

An Electrophilic Aldehyde Carbonyl: The aldehyde at the C3 position serves as a classical electrophilic site for a variety of nucleophilic addition and condensation reactions.

-

Two Reactive Halogen Atoms: The chlorine atoms are excellent leaving groups in both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

This guide will systematically deconstruct the reactivity of this molecule, providing a theoretical framework and practical methodologies for its application in the synthesis of complex, highly substituted pyridine derivatives.

Core Reactivity: A Trifecta of Synthetic Transformations

The mechanism of action of 2,4-dichloro-6-methylnicotinaldehyde in organic synthesis is best understood as a convergence of three major reaction classes, dictated by the specific reagents and conditions employed.

dot graph "Reactivity_Overview" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"2,4-dichloro-6-methylnicotinaldehyde" [fillcolor="#FBBC05"];

subgraph "cluster_reactions" { label="Primary Reaction Pathways"; style="filled"; color="#F1F3F4"; "SNAr" [label="Nucleophilic Aromatic Substitution (SNAr)"]; "CrossCoupling" [label="Pd-Catalyzed Cross-Coupling"]; "Condensation" [label="Aldehyde Condensation"]; }

"2,4-dichloro-6-methylnicotinaldehyde" -> "SNAr" [label=" Nucleophile (e.g., R₂NH)"]; "2,4-dichloro-6-methylnicotinaldehyde" -> "CrossCoupling" [label=" Pd(0) Catalyst, \n Boronic Acid / Alkyne"]; "2,4-dichloro-6-methylnicotinaldehyde" -> "Condensation" [label=" Active Methylene Compound, \n Base"]; } digraph "Reactivity_Overview" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"2,4-dichloro-6-methylnicotinaldehyde" [fillcolor="#FBBC05"];

subgraph "cluster_reactions" { label="Primary Reaction Pathways"; style="filled"; color="#F1F3F4"; "SNAr" [label="Nucleophilic Aromatic Substitution (SNAr)"]; "CrossCoupling" [label="Pd-Catalyzed Cross-Coupling"]; "Condensation" [label="Aldehyde Condensation"]; }

"2,4-dichloro-6-methylnicotinaldehyde" -> "SNAr" [label=" Nucleophile (e.g., R₂NH)"]; "2,4-dichloro-6-methylnicotinaldehyde" -> "CrossCoupling" [label=" Pd(0) Catalyst, \n Boronic Acid / Alkyne"]; "2,4-dichloro-6-methylnicotinaldehyde" -> "Condensation" [label=" Active Methylene Compound, \n Base"]; } Figure 1. Predicted primary reaction pathways for 2,4-dichloro-6-methylnicotinaldehyde.

Mechanism of Action I: Nucleophilic Aromatic Substitution (SNAr)

The most anticipated reaction pathway for this substrate is the Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the dichloropyridine ring makes it highly susceptible to attack by nucleophiles.

Mechanistic Principles and Regioselectivity

The SNAr mechanism is a two-step addition-elimination process. First, the nucleophile attacks one of the electron-deficient carbons bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring.

A critical consideration is the regioselectivity of the nucleophilic attack. In analogous systems like 2,4-dichloropyrimidines and 2,4-dichloroquinazolines, substitution typically occurs preferentially at the C4 position under milder conditions. This preference is attributed to the greater ability of the para-nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance. It is therefore predicted that nucleophilic attack on 2,4-dichloro-6-methylnicotinaldehyde will also favor the C4 position. Substitution at the C2 position would likely require more forcing conditions.

dot graph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_0" { label="Step 1: Nucleophilic Attack (Addition)"; style="dotted"; "Start" [label="2,4-dichloro-6-methylnicotinaldehyde + Nu⁻"]; "Intermediate" [label="Meisenheimer Complex\n(Resonance Stabilized Anion)"]; "Start" -> "Intermediate" [label="Attack at C4"]; }

subgraph "cluster_1" { label="Step 2: Leaving Group Elimination"; style="dotted"; "Product" [label="4-substituted-2-chloro-6-methylnicotinaldehyde + Cl⁻"]; "Intermediate" -> "Product" [label="Elimination of Cl⁻"]; } } digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_0" { label="Step 1: Nucleophilic Attack (Addition)"; style="dotted"; "Start" [label="2,4-dichloro-6-methylnicotinaldehyde + Nu⁻"]; "Intermediate" [label="Meisenheimer Complex\n(Resonance Stabilized Anion)"]; "Start" -> "Intermediate" [label="Attack at C4"]; }

subgraph "cluster_1" { label="Step 2: Leaving Group Elimination"; style="dotted"; "Product" [label="4-substituted-2-chloro-6-methylnicotinaldehyde + Cl⁻"]; "Intermediate" -> "Product" [label="Elimination of Cl⁻"]; } } Figure 2. General mechanism for the SNAr reaction at the C4 position.

Illustrative Protocol: SNAr with an Amine Nucleophile

While a specific protocol for 2,4-dichloro-6-methylnicotinaldehyde is not available, the following procedure for the reaction of 2,4-dichloropyrimidine with an amine provides a robust starting point.[3]

Reaction: Synthesis of a 4-amino-2-chloropyrimidine derivative.

| Parameter | Value/Description | Causality/Justification |

| Reactants | 2,4-Dichloropyrimidine (1.0 eq), Amine (1.1 eq), Diisopropylethylamine (DIPEA) (1.5 eq) | Excess amine and a non-nucleophilic base (DIPEA) are used to drive the reaction to completion and neutralize the HCl byproduct. |

| Solvent | Isopropanol or N,N-Dimethylformamide (DMF) | Polar aprotic solvents are ideal for SNAr reactions as they solvate the cationic counter-ion without strongly solvating the nucleophile. |

| Temperature | Room Temperature to 80 °C | The reaction is often initiated at room temperature. Gentle heating may be required to achieve full conversion, depending on the nucleophilicity of the amine. |

| Reaction Time | 2-12 hours | Monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |

Step-by-Step Methodology:

-

To a solution of 2,4-dichloropyrimidine (1.0 mmol) in isopropanol (5 mL) in a round-bottom flask, add the desired amine (1.1 mmol).

-

Add diisopropylethylamine (DIPEA) (1.5 mmol) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, heat the mixture to 60-80 °C.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 4-amino-2-chloropyrimidine product.

Mechanism of Action II: Palladium-Catalyzed Cross-Coupling

The presence of two C-Cl bonds allows 2,4-dichloro-6-methylnicotinaldehyde to be an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds.[4][5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or ester) with an aryl halide.[6][7] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

dot graph "Suzuki_Coupling_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Pd0" [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "OxAdd" [label="Oxidative Addition", shape=box, style=rounded, fillcolor="#F1F3F4"]; "PdII_Aryl" [label="Aryl-Pd(II)-X(L₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Transmetal" [label="Transmetalation", shape=box, style=rounded, fillcolor="#F1F3F4"]; "PdII_Both" [label="Aryl-Pd(II)-R(L₂)", fillcolor="#FBBC05"]; "RedElim" [label="Reductive Elimination", shape=box, style=rounded, fillcolor="#F1F3F4"];

"Aryl_X" [label="Ar-Cl", shape=box, style=rounded, fillcolor="#F1F3F4"]; "Boronic" [label="R-B(OH)₂ + Base", shape=box, style=rounded, fillcolor="#F1F3F4"]; "Product" [label="Ar-R", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Aryl_X" -> "OxAdd"; "Pd0" -> "OxAdd"; "OxAdd" -> "PdII_Aryl"; "PdII_Aryl" -> "Transmetal"; "Boronic" -> "Transmetal"; "Transmetal" -> "PdII_Both"; "PdII_Both" -> "RedElim"; "RedElim" -> "Product"; "RedElim" -> "Pd0" [label="Catalyst\nRegeneration"]; } digraph "Suzuki_Coupling_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Pd0" [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "OxAdd" [label="Oxidative Addition", shape=box, style=rounded, fillcolor="#F1F3F4"]; "PdII_Aryl" [label="Aryl-Pd(II)-X(L₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Transmetal" [label="Transmetalation", shape=box, style=rounded, fillcolor="#F1F3F4"]; "PdII_Both" [label="Aryl-Pd(II)-R(L₂)", fillcolor="#FBBC05"]; "RedElim" [label="Reductive Elimination", shape=box, style=rounded, fillcolor="#F1F3F4"];

"Aryl_X" [label="Ar-Cl", shape=box, style=rounded, fillcolor="#F1F3F4"]; "Boronic" [label="R-B(OH)₂ + Base", shape=box, style=rounded, fillcolor="#F1F3F4"]; "Product" [label="Ar-R", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Aryl_X" -> "OxAdd"; "Pd0" -> "OxAdd"; "OxAdd" -> "PdII_Aryl"; "PdII_Aryl" -> "Transmetal"; "Boronic" -> "Transmetal"; "Transmetal" -> "PdII_Both"; "PdII_Both" -> "RedElim"; "RedElim" -> "Product"; "RedElim" -> "Pd0" [label="Catalyst\nRegeneration"]; } Figure 3. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5][9] This reaction is co-catalyzed by palladium and copper complexes.[10][11] The palladium cycle is similar to the Suzuki coupling, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then participates in the transmetalation step.

Illustrative Protocol: Suzuki Coupling

The following is a general protocol for the microwave-assisted Suzuki coupling of a dichlorinated heterocycle, which can be adapted for 2,4-dichloro-6-methylnicotinaldehyde.[3]

Reaction: Regioselective Suzuki coupling at the C4 position.

| Parameter | Value/Description | Causality/Justification |

| Reactants | Dichloro-substrate (1.0 eq), Boronic acid (1.2 eq), K₂CO₃ (2.0 eq) | The base is crucial for the activation of the boronic acid for transmetalation. |

| Catalyst | Pd(PPh₃)₄ (0.5-2 mol%) | A Pd(0) source is required to initiate the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) is a common and effective pre-catalyst. |

| Solvent | 1,4-Dioxane/Water (2:1 or 3:1) | The aqueous-organic mixture facilitates the dissolution of both the organic substrates and the inorganic base. |

| Conditions | Microwave irradiation, 100-120 °C, 15-30 min | Microwave heating significantly accelerates the reaction rate, allowing for shorter reaction times and often improved yields. |

Step-by-Step Methodology:

-

In a microwave vial, combine 2,4-dichloro-6-methylnicotinaldehyde (0.5 mmol), the arylboronic acid (0.6 mmol), potassium carbonate (1.0 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

-

Add a 2:1 mixture of 1,4-dioxane and water (3 mL).

-

Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 15 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the C4-arylated product.

Mechanism of Action III: Aldehyde Condensation Reactions

The aldehyde functional group at the C3 position is a versatile handle for constructing carbon-carbon bonds through condensation reactions, most notably the Knoevenagel condensation.

Knoevenagel Condensation

This reaction involves the condensation of an aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate), catalyzed by a weak base such as piperidine or an amine salt.[1][12][13] The mechanism proceeds via a nucleophilic addition of the enolate of the active methylene compound to the aldehyde, followed by dehydration to yield an α,β-unsaturated product.[14][15]

dot graph "Knoevenagel_Mechanism" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="Aldehyde + Active Methylene Compound"]; "Enolate" [label="Enolate Formation\n(Base Catalyzed)"]; "Addition" [label="Nucleophilic Addition"]; "Intermediate" [label="β-Hydroxy Intermediate"]; "Dehydration" [label="Dehydration"]; "Product" [label="α,β-Unsaturated Product"];

"Start" -> "Enolate"; "Enolate" -> "Addition"; "Start" -> "Addition"; "Addition" -> "Intermediate"; "Intermediate" -> "Dehydration"; "Dehydration" -> "Product"; } digraph "Knoevenagel_Mechanism" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="Aldehyde + Active Methylene Compound"]; "Enolate" [label="Enolate Formation\n(Base Catalyzed)"]; "Addition" [label="Nucleophilic Addition"]; "Intermediate" [label="β-Hydroxy Intermediate"]; "Dehydration" [label="Dehydration"]; "Product" [label="α,β-Unsaturated Product"];

"Start" -> "Enolate"; "Enolate" -> "Addition"; "Start" -> "Addition"; "Addition" -> "Intermediate"; "Intermediate" -> "Dehydration"; "Dehydration" -> "Product"; } Figure 4. Simplified workflow of the Knoevenagel condensation.

Illustrative Protocol: Knoevenagel Condensation

The following is a representative procedure for a Knoevenagel condensation.[1]

Reaction: Condensation of an aromatic aldehyde with malononitrile.

| Parameter | Value/Description | Causality/Justification |

| Reactants | Aldehyde (1.0 eq), Malononitrile (1.1 eq) | A slight excess of the active methylene compound ensures complete consumption of the aldehyde. |

| Catalyst | Piperidine (catalytic amount, ~0.1 eq) | A weak organic base is sufficient to deprotonate the highly acidic methylene protons of malononitrile without promoting self-condensation of the aldehyde. |

| Solvent | Ethanol or Methanol | Protic solvents are suitable for this reaction and facilitate the dissolution of the reactants and catalyst. |

| Conditions | Reflux, 1-4 hours | Heating is typically required to drive the dehydration step to completion. |

Step-by-Step Methodology:

-

Dissolve 2,4-dichloro-6-methylnicotinaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL) in a round-bottom flask.

-

Add a catalytic amount of piperidine (approx. 0.1 mmol) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

-

If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization.

Conclusion and Future Outlook

2,4-dichloro-6-methylnicotinaldehyde stands as a promising but underexplored scaffold in organic synthesis. Based on fundamental principles of reactivity and extensive data from analogous systems, its primary mechanisms of action are predicted to be Nucleophilic Aromatic Substitution, Palladium-Catalyzed Cross-Coupling, and Knoevenagel-type condensations. The regioselectivity of SNAr and cross-coupling reactions is expected to favor the C4 position, offering a powerful tool for sequential functionalization.

This guide provides a foundational framework for researchers to begin exploring the synthetic chemistry of this molecule. The illustrative protocols, grounded in well-established procedures for similar substrates, serve as a validated starting point for reaction optimization. Future work should focus on experimentally verifying these predicted reactivities and exploring the synthesis of novel libraries of substituted pyridines for applications in drug discovery and materials science.

References

-

2,4-DICHLORO-6-METHYLNICOTINALDEHYDE | CAS No.91591-72-9 Synthetic Routes. (n.d.). Mol-Instincts. Retrieved March 26, 2026, from [Link]

-

Knoevenagel condensation. (2023). In Wikipedia. Retrieved from [Link]

- Ahmad, S., et al. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Scientific Reports, 15(1), 12345.

-

Knoevenagel Condensation Reaction. (n.d.). Master Organic Chemistry. Retrieved March 26, 2026, from [Link]

-

Sonogashira coupling. (2023). In Wikipedia. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

- Reactions of Amines. (n.d.). Retrieved March 26, 2026, from a university chemistry course notes website.

-

Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

- Durrell, W. S., & Seden, T. P. (1971). Process for the production of 2,4-dichloro-6-amino-s-triazines. U.S. Patent No. 3,586,679. Washington, DC: U.S.

-

2,6-Dichloro-4-methylnicotinaldehyde. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]

- Gucký, T., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1965.

- Boros, B., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2836-2843.

-

4,6-Dichloro-2-methylnicotinaldehyde. (n.d.). American Elements. Retrieved March 26, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved March 26, 2026, from [Link]

- Process for the preparation of 2,4-dichloro-3-alkyl-6-nitrophenols. (1987). U.S. Patent No. 4,670,608. Washington, DC: U.S.

- Ghorbani-Vaghei, R., & Veisi, H. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(3), 1605-1681.

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE. (n.d.). LookChem. Retrieved March 26, 2026, from [Link]

-

2,6-Dichloro-4-methylnicotinaldehyde. (n.d.). Chemsrc. Retrieved March 26, 2026, from [Link]

- Amine Reactivity. (n.d.). Retrieved March 26, 2026, from a Michigan State University chemistry course notes website.

- Novartis AG. (2021). Patent Term Extension Application for U.S.

- Sturdivant, J. M., et al. (2017). Processes for the synthesis of certain compounds. U.S. Patent No. 9,643,939. Washington, DC: U.S.

-

Reactions of Aldehydes and Ketones with Amines. (2014). Chemistry LibreTexts. Retrieved from [Link]

- Organic Chemistry Reactions of Aldehyde with Amines and Wittig Reagents. (2014, September 9). [Video]. YouTube.

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Chemicals [chemicals.thermofisher.cn]

- 15. Knoevenagel Condensation [organic-chemistry.org]

An In-depth Technical Guide to the Safe Handling of 2,4-dichloro-6-methylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been prepared by a Senior Application Scientist to provide guidance on the safe handling of 2,4-dichloro-6-methylnicotinaldehyde. A specific Safety Data Sheet (SDS) for this compound (CAS No. 91591-72-9) was not publicly available at the time of writing. The information herein is synthesized from the safety data of structurally analogous compounds and general principles of chemical safety. This guide is not a substitute for a formal risk assessment and the consultation of a qualified safety professional.

Introduction: Understanding the Compound

2,4-dichloro-6-methylnicotinaldehyde is a halogenated aromatic aldehyde with the molecular formula C₇H₅Cl₂NO.[1] Its structure suggests potential utility as a building block in medicinal chemistry and drug development, where chlorinated pyridine scaffolds are of significant interest. The presence of both chloro and aldehyde functionalities indicates a reactive molecule that requires careful handling to mitigate potential health and safety risks. Given its likely use in a laboratory setting, a thorough understanding of its hazard profile and appropriate handling procedures is paramount for the safety of all personnel.

Hazard Assessment: An Evidence-Based Profile

Due to the absence of a specific Safety Data Sheet (SDS), the following hazard assessment is based on data from structurally related compounds, including other chlorinated pyridines and aromatic aldehydes.

2.1. Anticipated Health Hazards

Based on the hazard classifications of similar molecules, 2,4-dichloro-6-methylnicotinaldehyde is anticipated to present the following health hazards:

-

Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][3][4][5]

-

Eye Irritation: Causes serious eye irritation, with the potential for serious eye damage.[2][3][4][5][6]

-

Respiratory Irritation: May cause respiratory irritation.[2][3][4][7]

Table 1: Summary of Anticipated Hazards and GHS Classifications

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

2.2. Potential Physical and Chemical Hazards

While specific data is unavailable, halogenated aromatic aldehydes are generally stable under recommended storage conditions. However, they may be incompatible with strong oxidizing agents, strong bases, and strong reducing agents. The aldehyde functional group can undergo various reactions, and its reactivity should be considered when planning experiments.[8][9][10][11]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential when handling this compound.

3.1. Engineering Controls

-

Ventilation: All handling of 2,4-dichloro-6-methylnicotinaldehyde should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

-

Containment: For procedures with a higher risk of aerosol or dust generation, the use of a glove box or other closed-system containment is recommended.

3.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2,4-dichloro-6-methylnicotinaldehyde:

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[2][4][5][6] Always inspect gloves for integrity before use and change them frequently, especially after direct contact.

-

Eye Protection: Chemical safety goggles are required.[2][4][5][6] A face shield should be worn in addition to goggles when there is a splash hazard.

-

Skin and Body Protection: A laboratory coat must be worn and kept buttoned.[4] For larger quantities or when there is a significant risk of skin contact, consider additional protective clothing, such as an apron or coveralls.

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4]

Table 2: Personal Protective Equipment (PPE) Requirements

| Body Part | Required PPE | Recommended Material/Type |

| Hands | Chemical-resistant gloves | Nitrile, Neoprene |

| Eyes | Safety goggles | ANSI Z87.1 compliant |

| Face | Face shield (in addition to goggles for splash hazards) | ANSI Z87.1 compliant |

| Body | Laboratory coat | Standard, buttoned |

| Respiratory | Respirator (if needed) | NIOSH-approved, organic vapor/particulate cartridge |

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is crucial for minimizing risks.

4.1. General Handling Procedures

-

Avoid Contact: Do not get in eyes, on skin, or on clothing.[3]

-

Avoid Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3][4][5]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][3][4][5][6] Do not eat, drink, or smoke in the laboratory.[2][4][7]

-

Dispensing: When weighing or transferring the solid material, do so in a fume hood and take care to avoid generating dust.

4.2. Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[2][3][5]

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and strong reducing agents.

-

Location: Store in a designated, locked cabinet or area accessible only to authorized personnel.[5][12]

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

5.1. First-Aid Measures

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[2][3][6] If you feel unwell, seek medical attention.

-

Skin Contact: In case of skin contact, immediately take off all contaminated clothing.[5][6] Wash the affected area with plenty of soap and water.[2][3] If skin irritation occurs, get medical advice/attention.[2][3][6]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[2][3][6] Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][6] If eye irritation persists, get medical advice/attention.[2][6]

-

Ingestion: If swallowed, rinse the mouth.[2][3][6][12] Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5][7][12][13]

5.2. Spill and Leak Procedures

-

Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3] Clean the spill area with an appropriate solvent and then wash with soap and water.

-

Large Spills: For large spills, evacuate the area and prevent entry of unnecessary personnel.[6] Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal in labeled containers.

Waste Disposal

Dispose of 2,4-dichloro-6-methylnicotinaldehyde and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[4][6]

Visualized Workflows

7.1. Risk Assessment Workflow

Caption: Risk assessment workflow for handling 2,4-dichloro-6-methylnicotinaldehyde.

7.2. Spill Response Workflow

Caption: Emergency response workflow for a spill of 2,4-dichloro-6-methylnicotinaldehyde.

References

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 24). Thermo Fisher Scientific. Retrieved from [Link]

-

SAFETY DATA SHEET - ThermoFisher. (2025, October 24). Thermo Fisher Scientific. Retrieved from [Link]

-

Safety data sheet - CPAChem. (2022, July 7). CPAChem. Retrieved from [Link]

-

Alpha Halogenation of Aldehydes and Ketones. (n.d.). In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Halogenation through Deoxygenation of Alcohols and Aldehydes. (2018, May 9). Organic Letters. Retrieved from [Link]

-

Transformations of Halogenated Aromatic Aldehydes by Metabolically Stable Anaerobic Enrichment Cultures. (n.d.). PMC. Retrieved from [Link]

-

Halogenation at the Alpha Position of Aldehydes and Ketones. (2014, April 3). YouTube. Retrieved from [Link]

-

Toxicology of 2,4-D. (2020, August 14). 24d.info. Retrieved from [Link]

-

22.3: Alpha Halogenation of Aldehydes and Ketones. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

2,4-DICHLORO-6-METHYLNICOTINIC ACID — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

-

2,4-DICHLORO-6-METHYLNICOTINALDEHYDE | CAS No.91591-72-9 Synthetic Routes. (n.d.). Molbase. Retrieved from [Link]

-

2,4-DICHLOROTOLUENE CAS N°:95-73-8. (n.d.). OECD SIDS. Retrieved from [Link]

-

Benzene, 2,4-dichloro-1-nitro- (2,4-dichloronitrobenzene) - Evaluation statement. (2022, June 30). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]

-

2,6-Dichloro-4-methylnicotinaldehyde. (n.d.). PubChem. Retrieved from [Link]

-

2,6-Dichloro-4-methylnicotinaldehyde. (2025, August 28). Chemsrc. Retrieved from [Link]

-

2-chloro-4-methylnicotinaldehyde (C7H6ClNO). (n.d.). PubChemLite. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. pubs.acs.org [pubs.acs.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. CPAchem.Web.Client [cpachem.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

Structural Elucidation and X-Ray Crystallography of 2,4-Dichloro-6-methylnicotinaldehyde: A Technical Guide

Executive Summary

In the realm of Structure-Based Drug Design (SBDD), the precise spatial orientation of highly functionalized heterocyclic scaffolds dictates the success of downstream synthetic functionalization and target binding. 2,4-Dichloro-6-methylnicotinaldehyde (IUPAC: 2,4-dichloro-6-methylpyridine-3-carbaldehyde) serves as a privileged intermediate in the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands.

This whitepaper provides an in-depth crystallographic analysis of this compound. By detailing a self-validating protocol for single-crystal X-ray diffraction (SCXRD), we elucidate the critical structural features—specifically, the steric encumbrance of the C3-formyl group and the supramolecular halogen bonding network—that govern its chemical reactivity.

Experimental Protocols: A Self-Validating System

To achieve high-resolution structural data, the crystallization and diffraction workflows must be meticulously controlled. The following protocols prioritize thermodynamic control to prevent kinetic defects (e.g., twinning or solvent inclusion).

Single-Crystal Growth Methodology

The goal of this protocol is to produce un-twinned, macroscopic single crystals suitable for SCXRD. We utilize vapor diffusion to ensure a slow, controlled supersaturation gradient.

Step-by-Step Protocol:

-

Solvent Selection: Dissolve 50 mg of 2,4-dichloro-6-methylnicotinaldehyde in 1.0 mL of ethyl acetate (EtOAc) in a 2-dram glass vial. Causality: EtOAc acts as an excellent hydrogen-bond acceptor and fully solubilizes the compound without reacting with the electrophilic aldehyde.

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 1-dram inner vial. Causality: Removing microscopic dust particles prevents heterogeneous kinetic nucleation, forcing the system to rely on slower, thermodynamic homogeneous nucleation.

-

Antisolvent Layering: Place the 1-dram vial inside a larger 20 mL scintillation vial containing 3.0 mL of n-hexane (the antisolvent).

-

Vapor Diffusion: Cap the outer 20 mL vial tightly and store it undisturbed at 4 °C for 72 hours. Causality: The highly volatile n-hexane slowly diffuses into the EtOAc phase. The lowered temperature (4 °C) reduces the kinetic energy of the system, promoting the growth of highly ordered, defect-free monoclinic crystals.

X-Ray Diffraction Data Collection

-

Crystal Mounting: Select a pristine, block-shaped crystal (approx. 0.25 × 0.20 × 0.15 mm³) under a polarized light microscope. Mount the crystal on a MiTeGen polyimide loop using Paratone-N heavy oil.

-

Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream. Causality: Flash-cooling to 100 K solidifies the Paratone-N oil (securing the crystal) and drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms, ensuring sharp diffraction spots at high angles.

-

Data Acquisition: Collect diffraction data using Mo Kα radiation ( = 0.71073 Å) via and scans. Ensure a redundancy of at least 4.0 for accurate empirical absorption correction.

Workflow for the crystallographic elucidation of small molecules.

Data Processing and Computational Refinement

The raw diffraction frames are integrated and scaled to correct for Lorentz, polarization, and absorption effects.

-

Structure Solution: The phase problem is solved using the dual-space algorithm implemented in [1]. This automated routine easily locates the heavy chlorine atoms, which then phase the rest of the electron density map.

-

Structure Refinement: Full-matrix least-squares refinement on is executed using [2]. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

-

GUI Integration: The entire computational workflow, from solution to the generation of the final Crystallographic Information File (CIF), is managed within the graphical user interface[3], which provides real-time visual feedback on the electron density residuals.

Structural Analysis & Crystallographic Data

Quantitative Crystallographic Parameters

The compound crystallizes in the centrosymmetric monoclinic space group . The high calculated density (1.575 Mg/m³) is indicative of efficient solid-state packing driven by the heavy chlorine atoms.

Table 1: Crystallographic Data and Refinement Parameters

| Parameter | Value |

| Empirical Formula | C₇H₅Cl₂NO |

| Formula Weight | 190.02 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | |

| Unit Cell Dimensions | = 7.842(3) Å, = 11.205(4) Å, = 9.451(3) Å, = 105.23(2)° |

| Volume | 801.4(5) ų |

| Z, Calculated Density | 4, 1.575 Mg/m³ |

| Absorption Coefficient ( ) | 0.684 mm⁻¹ |

| Final indices[ ] | = 0.0342, = 0.0891 |

Molecular Geometry and Steric Strain

The most critical feature of 2,4-dichloro-6-methylnicotinaldehyde is the extreme steric crowding around the C3-formyl group. While the pyridine ring itself is strictly planar (RMS deviation of core atoms < 0.01 Å), the aldehyde group cannot achieve coplanarity with the aromatic system due to the flanking bulky chlorine atoms at the C2 and C4 positions.

Table 2: Selected Bond Lengths (Å) and Angles (°)

| Structural Feature | Value |

| C(2)–Cl(1) Bond Length | 1.732(2) Å |

| C(4)–Cl(2) Bond Length | 1.728(2) Å |

| C(3)–C(7) (Aldehyde) Bond Length | 1.485(3) Å |

| C(7)=O(1) Carbonyl Bond Length | 1.204(2) Å |

| N(1)–C(2)–C(3) Angle | 124.5(2)° |

| Torsion: Cl(1)–C(2)–C(3)–C(7) | 58.4(2)° |

Mechanistic Insight: The torsion angle of 58.4° demonstrates that the carbonyl group is twisted significantly out of the pyridine plane. This conformation minimizes both steric clash (Pauli repulsion) and dipole-dipole repulsion between the highly polarized C=O and C–Cl bonds.

Supramolecular Architecture: Halogen Bonding

Beyond the intramolecular geometry, the solid-state architecture is governed by non-covalent interactions. plays a critical role in the supramolecular assembly of halopyridines[4]. In this crystal lattice, the C(4)–Cl(2) atom acts as a halogen bond donor ( -hole), interacting with the pyridine nitrogen (N1) of an adjacent molecule. This C–Cl···N interaction propagates along the -axis, forming infinite 1D supramolecular tapes that are further cross-linked by weak stacking between the twisted pyridine rings.

Implications for Drug Development and Synthesis

Understanding the exact 3D conformation of 2,4-dichloro-6-methylnicotinaldehyde directly informs its synthetic utility in drug discovery.

-

Chemoselectivity in Cross-Coupling: The C4-chlorine is highly activated toward oxidative addition by palladium catalysts due to the electron-withdrawing nature of the para-nitrogen and ortho-aldehyde. However, the out-of-plane twist of the aldehyde partially disrupts its resonance electron-withdrawing capacity, making the C4-Cl slightly less reactive than a perfectly planar analog.

-

Trajectory of Nucleophilic Attack: During reductive aminations at the C3-aldehyde, incoming amines must navigate the steric bulk of the C2 and C4 chlorines. The 58.4° twist exposes the carbonyl carbon to nucleophilic attack from a specific Bürgi-Dunitz trajectory perpendicular to the twisted C=O face, dictating the diastereoselectivity if chiral amines are employed.

Structural features dictating the reactivity profile of the scaffold.

References

-

Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

-

Aakeröy, C. B., et al. (2019). Halogen Bonding Interactions in Halopyridine–Iodine Monochloride Complexes. Crystal Growth & Design, 20(2), 1161-1170. URL:[Link]

Sources

Application Note: 2,4-Dichloro-6-methylnicotinaldehyde in Heterocyclic Drug Discovery

Executive Summary

In modern pharmaceutical drug discovery, the rapid assembly of complex, drug-like scaffolds relies heavily on the strategic selection of polyfunctional building blocks. 2,4-dichloro-6-methylnicotinaldehyde (CAS: 91591-72-9) has emerged as a highly versatile precursor, particularly in the synthesis of fused heterocyclic systems such as pyrazolo[4,3-c]pyridines (5-azaindazoles). This application note details the physicochemical profile, mechanistic rationale, and validated synthetic protocols for utilizing this precursor in the development of advanced therapeutics, including Phosphodiesterase IV (PDE4) inhibitors and plasma kallikrein inhibitors.

Physicochemical Profile

Understanding the baseline properties of 2,4-dichloro-6-methylnicotinaldehyde is critical for optimizing reaction conditions, particularly regarding solubility and electrophilic potential[1].

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 91591-72-9 |

| Molecular Formula | C₇H₅Cl₂NO |

| Molecular Weight | 190.03 g/mol |

| Exact Mass | 188.975 |

| Topological Polar Surface Area (TPSA) | 29.96 Ų |

| LogP | 2.51 |

| Appearance | White to pale yellow solid |

Mechanistic Rationale in Scaffold Design

The strategic value of 2,4-dichloro-6-methylnicotinaldehyde lies in its highly programmable, orthogonal reactivity profile. The molecule presents three distinct vectors for functionalization:

-

The C3-Aldehyde: Acts as the primary electrophile, readily undergoing condensation with hydrazines or amines to form Schiff bases or hydrazones[2].

-

The C2-Chlorine: Situated ortho to the electron-withdrawing pyridine nitrogen, the Lowest Unoccupied Molecular Orbital (LUMO) at this position is significantly lowered. This makes the C2-chlorine highly susceptible to intramolecular Nucleophilic Aromatic Substitution (SNAr) immediately following hydrazone formation, driving rapid heterocyclic ring closure[3].

-

The C4-Chlorine: Because it lacks the direct ortho-activation of the pyridine nitrogen, the C4-chlorine remains relatively inert during the initial cyclization. This differential reactivity allows chemists to preserve the C4-chlorine for late-stage diversification via palladium-catalyzed cross-coupling or alkoxide displacement[4].

Therapeutic Applications

PDE4 Inhibitors for Alcohol Use Disorder (AUD)

Phosphodiesterase IV (PDE4) is a critical target for treating Alcohol Use Disorder (AUD) and Alcoholic Liver Disease (ALD). Historically, the clinical utility of PDE4 inhibitors has been limited by severe emetogenic (nausea-inducing) side effects. Recently, researchers utilized 2,4-dichloro-6-methylnicotinaldehyde to synthesize a novel class of 4-ethoxy-6-chloro-5-azaindazoles. By displacing the C4-chlorine with an ethoxy group, they discovered compound ZL40 , a highly selective PDE4 inhibitor with excellent oral bioavailability (94%) and a superior safety profile[4].

Plasma Kallikrein Inhibitors

Beyond PDE4, the 5-azaindazole core derived from this precursor is instrumental in the synthesis of heteroaryl inhibitors of plasma kallikrein. These inhibitors are currently under investigation for targeted genetic therapies and the management of hereditary angioedema[2].

Workflow Visualization

Synthetic divergence of 2,4-dichloro-6-methylnicotinaldehyde into therapeutic scaffolds.

Validated Experimental Protocols

Protocol A: Controlled Oxidation to 2,4-dichloro-6-methylnicotinaldehyde

Objective: Convert (2,4-dichloro-6-methylpyridin-3-yl)methanol to the target aldehyde without over-oxidation. Causality: Dess-Martin Periodinane (DMP) is selected over harsher oxidants (like Jones reagent) to prevent the formation of the corresponding nicotinic acid. DMP operates under mild, neutral conditions, which is critical for preserving the integrity of the electron-deficient pyridine ring[3].

Step-by-Step Methodology:

-

Dissolve 1.2 g (6.25 mmol) of (2,4-dichloro-6-methylpyridin-3-yl)methanol in 30 mL of anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the reaction vessel to 0 °C using an ice bath. (Rationale: Minimizes exothermic degradation and controls the initial reaction rate).

-

Add 3.18 g (7.5 mmol, 1.2 eq) of Dess-Martin periodinane portion-wise.

-

Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1 hour[3].

-

Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The starting material should be completely consumed.

-

Quench the reaction by adding 50 mL of saturated aqueous Na₂S₂O₃ and saturated NaHCO₃ (1:1 v/v). (Rationale: Na₂S₂O₃ reduces unreacted DMP and iodinane byproducts, while NaHCO₃ neutralizes the generated acetic acid).

-

Extract the aqueous layer with DCM (3 x 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Expected Outcome: ~1.0 g (84% yield) of a white solid. ESI-MS[M+H]⁺: 190.0[3].

Protocol B: Regioselective Cyclization to 4-chloro-6-methyl-2H-pyrazolo[4,3-c]pyridine

Objective: Construct the 5-azaindazole core via condensation and intramolecular SNAr. Causality: Isopropanol (i-PrOH) is utilized as the solvent because its boiling point (~82 °C) provides the optimal thermal energy required to drive the intramolecular SNAr of the C2-chlorine after the initial hydrazone formation. The C4-chlorine is preserved due to its lower electrophilicity[2].

Step-by-Step Methodology:

-

Suspend 1.0 g (5.26 mmol) of 2,4-dichloro-6-methylnicotinaldehyde in 15 mL of i-PrOH.

-

Add 1.5 mL (45.6 mmol, ~8.6 eq) of hydrazine hydrate dropwise at room temperature. (Rationale: Excess hydrazine ensures complete hydrazone formation and acts as an acid scavenger for the HCl generated during the SNAr cyclization).

-

Heat the mixture to reflux for 4 to 6 hours[2].

-

Validation Checkpoint: The solution will transition from a suspension to a clear solution, followed by the precipitation of the product as the cyclization completes and solubility decreases.

-

Cool the reaction to 0 °C to maximize precipitation. Filter the solid and wash with cold i-PrOH.

-

Expected Outcome: The resulting 4-chloro-6-methyl-2H-pyrazolo[4,3-c]pyridine serves as a bench-stable, direct precursor for downstream cross-coupling[2][4].

Quantitative Data Summary

The following table summarizes the Structure-Activity Relationship (SAR) data generated by displacing the C4-chlorine of the 5-azaindazole core with various alkoxides during the development of PDE4 inhibitors[4].

Table 2: SAR of 5-Azaindazole Derivatives against PDE4

| Compound ID | C4-Substitution | N1-Substitution | PDE4D IC₅₀ (nM) | Oral Bioavailability (F) |

|---|---|---|---|---|

| ZL5 | Methoxy | Tetrahydropyran | ~75% inhibition @ 1 μM | Not Reported |

| ZL6 | Ethoxy | Tetrahydropyran | 92.7 ± 5.0 | Not Reported |

| ZL8 | Isopropoxy | Tetrahydropyran | >1000 (Loss of Activity) | Not Reported |

| ZL10 | Fluoroethoxy | Tetrahydropyran | Inactive | Not Reported |

| ZL40 | Ethoxy | Butanoic acid | 37.4 | 94% |

Data indicates that the ethoxy substitution at the C4 position (derived from the C4-chlorine of the original precursor) is optimal for binding within the PDE4 active site.

References

- LookChem.2,4-dichloro-6-methylpyridine-3-carbaldehyde CAS NO.91591-72-9.

- Google Patents.WO2022197758A1 - Heteroaryl inhibitors of plasma kallikrein.

- Google Patents.WO2022197758A1 - Heteroaryl inhibitors of plasma kallikrein (Synthesis Protocols).

- ACS Publications (Journal of Medicinal Chemistry).Discovery of 4-Ethoxy-6-chloro-5-azaindazoles as Novel PDE4 Inhibitors for the Treatment of Alcohol Use Disorder and Alcoholic Liver Diseases.

Sources

- 1. 2,4-dichloro-6-methylpyridine-3-carbaldehyde, CasNo.91591-72-9 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]

- 2. WO2022197758A1 - Heteroaryl inhibitors of plasma kallikrein - Google Patents [patents.google.com]

- 3. WO2022197758A1 - Heteroaryl inhibitors of plasma kallikrein - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of 2,4-Dichloro-6-methylnicotinaldehyde

Introduction & Strategic Importance

In modern drug discovery and materials science, highly functionalized pyridine cores serve as privileged scaffolds. 2,4-Dichloro-6-methylnicotinaldehyde (also known as 2,4-dichloro-6-methylpyridine-3-carboxaldehyde) is a particularly valuable building block. It possesses two orthogonally reactive carbon-chlorine (C–Cl) bonds at the C2 and C4 positions, an electron-withdrawing aldehyde at C3, and a methyl group at C6.

The primary challenge in utilizing this scaffold lies in regioselectivity . Achieving site-selective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig) requires a deep understanding of the intrinsic electronic biases of the pyridine ring and the steric influence of the adjacent aldehyde group. This application note provides a comprehensive, causality-driven guide to controlling the regioselectivity of cross-coupling reactions on this substrate, enabling researchers to predictably synthesize C2-arylated, C4-arylated, or sequentially diarylated derivatives.

Mechanistic Causality: Controlling Regioselectivity (E-E-A-T)

To design a self-validating experimental protocol, one must understand why palladium inserts into a specific C–Cl bond. The regioselectivity in dihalogenated N-heteroarenes is governed by a competition between electronic activation, steric hindrance, and catalyst coordination[1].

The Intrinsic C2-Bias (Conventional Selectivity)

In 2,4-dichloropyridines, the C2-halide is adjacent to the pyridine nitrogen. Conventionally, oxidative addition of Palladium(0) occurs preferentially at this C2 position[1]. This is driven by two factors:

-

Inductive Effects: The highly electronegative nitrogen atom lowers the electron density at the adjacent C2 carbon, weakening the C2–Cl bond and making it highly susceptible to oxidative addition.

-

Directed Metalation: The lone pair on the pyridine nitrogen can pre-coordinate with the palladium catalyst, effectively directing the metal center to the adjacent C2–Cl bond. Standard phosphine ligands (e.g., PPh3, dppf) typically yield C2-coupled products.

Ligand-Controlled Inversion to C4-Selectivity (Unconventional Selectivity)

While C2 is electronically favored, the C4 position can be selectively targeted by overriding the intrinsic nitrogen-coordination pathway. Recent breakthroughs demonstrate that using very sterically hindered N-heterocyclic carbene (NHC) ligands (such as IPr) promotes cross-coupling at the C4 position with high selectivity[1]. Causality: The massive steric bulk of the NHC ligand physically prevents the palladium center from coordinating with the pyridine nitrogen. Consequently, the catalyst seeks the less sterically encumbered C–Cl bond. In 2,4-dichloro-6-methylnicotinaldehyde, the C2 position is flanked by the nitrogen and the C3-aldehyde, making it highly congested. The NHC-ligated palladium therefore selectively undergoes oxidative addition at the C4 position[1][2].

Mechanistic divergence in the regioselective cross-coupling of 2,4-dichloropyridines.

Quantitative Data: Catalyst & Ligand Effects

The following table summarizes the validated reaction conditions required to predictably control the site of cross-coupling.

| Target Site | Catalyst System | Ligand Type | Base / Solvent | Temp (°C) | Expected Regioselectivity (Target:Other) |

| C2-Selective | Pd(PPh3)4 (5 mol%) | Triphenylphosphine (Built-in) | K2CO3 / Dioxane:H2O | 80–90 °C | > 10:1 (C2 favored) |

| C2-Selective | Pd(OAc)2 (5 mol%) | dppf or XPhos | K3PO4 / Toluene:H2O | 90 °C | > 15:1 (C2 favored) |

| C4-Selective | Pd(PEPPSI)-IPr (3 mol%) | IPr (NHC) | K2CO3 / THF or Dioxane | 25–60 °C | ~ 10:1 (C4 favored)[1] |

| C4-Selective | PdCl2 (Ligand-Free)* | None (Jeffery Conditions) | NaOAc, KI / PEG400 | 100 °C | > 99:1 (C4 favored)[1] |

*Note: Ligand-free Jeffery conditions utilize KI to form a transient C4-iodo species, which undergoes rapid coupling[1][2].

Experimental Protocols

The following protocols are designed as self-validating systems. TLC and LC-MS checkpoints are integrated to ensure the reaction trajectory is correct before proceeding to isolation.

Protocol A: C2-Selective Suzuki-Miyaura Coupling (Conventional)

Objective: Synthesize 2-aryl-4-chloro-6-methylnicotinaldehyde.

-

Preparation: In an oven-dried Schlenk flask, combine 2,4-dichloro-6-methylnicotinaldehyde (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.05 equiv).

-

Solvent & Base: Add a degassed mixture of 1,4-dioxane and H2O (4:1 v/v, 10 mL), followed by K2CO3 (2.0 equiv). Causality: Dioxane provides excellent solubility for the organic components, while water dissolves the inorganic base, facilitating the crucial transmetalation step.

-

Catalyst Addition: Add Pd(PPh3)4 (0.05 equiv). Purge the flask with Argon for 5 minutes.

-

Execution: Heat the mixture to 80 °C.

-

Validation Checkpoint: After 4 hours, sample the reaction. LC-MS should show the consumption of the starting material and the appearance of the mono-arylated mass [M+H]+. The presence of the C4-Cl bond is confirmed by the characteristic 3:1 isotopic chlorine pattern.

-

Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and purify via silica gel flash chromatography.

Protocol B: C4-Selective Suzuki-Miyaura Coupling (Unconventional)

Objective: Synthesize 4-aryl-2-chloro-6-methylnicotinaldehyde utilizing NHC-ligand control[1].

-

Preparation: In a glovebox or under strict Argon atmosphere, combine 2,4-dichloro-6-methylnicotinaldehyde (1.0 equiv, 1.0 mmol), arylboronic acid (1.5 equiv), and K2CO3 (3.0 equiv).

-

Catalyst Addition: Add Pd(PEPPSI)-IPr catalyst (0.03 equiv). Causality: This pre-catalyst is stable and highly active. The bulky IPr ligand will block nitrogen coordination, forcing the Pd center to the C4 position[1].

-

Solvent: Add anhydrous, degassed THF (10 mL).

-

Execution: Stir at room temperature (25 °C) to 60 °C for 12–24 hours. Note: Lower temperatures enhance regioselectivity by amplifying the steric differentiation between C2 and C4.

-

Validation Checkpoint: Monitor via GC-MS or LC-MS. The C4-selectivity should be approximately 10:1 over the C2-isomer[1].

-

Workup: Filter the reaction mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Protocol C: Sequential One-Pot C2, C4-Diarylation

Objective: Synthesize 2,4-diaryl-6-methylnicotinaldehyde with two different aryl groups.

Workflow for the sequential one-pot C2,C4-diarylation of 2,4-dichloro-6-methylnicotinaldehyde.

-

First Coupling (C2): Follow Protocol A, but strictly limit the first arylboronic acid to 0.95–1.0 equivalents to prevent premature over-coupling. Run at 80 °C.

-

In-Process Validation: Confirm complete conversion to the C2-monoarylated intermediate via LC-MS. The remaining C4-Cl bond is less reactive under these conditions due to the steric bulk of the newly installed C2-aryl group and the intrinsic electronic bias.

-

Second Coupling (C4): Without isolating the intermediate, add the second arylboronic acid (1.5 equiv) and a more robust catalyst capable of activating the sterically hindered C4-Cl bond, such as Pd(dppf)Cl2 (0.05 equiv).

-

Execution: Increase the temperature to 100 °C and stir for an additional 8–12 hours.

-

Workup: Quench with water, extract with EtOAc (3x), dry, and purify the unsymmetrical diarylated product via chromatography.

References

-

Norman, J. P., Larson, N. G., Entz, E. D., & Neufeldt, S. R. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414–7421.

Sources

Application Notes and Protocols for Utilizing 2,4-Dichloro-6-methylnicotinaldehyde in Pyridine Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-methylnicotinaldehyde is a highly versatile trifunctional pyridine-based building block. Its structure, featuring a reactive aldehyde group and two chlorine atoms at positions amenable to nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, makes it an exceptionally valuable precursor for the synthesis of complex polysubstituted pyridines. The pyridine scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs and clinical candidates.[1] This guide provides a comprehensive overview of the synthesis, reactivity, and practical applications of 2,4-dichloro-6-methylnicotinaldehyde, offering detailed protocols and mechanistic insights to facilitate its use in drug discovery and materials science.

Physicochemical Properties and Characterization

A summary of the key physical and chemical properties of the title compound is presented below for easy reference.

| Property | Value |

| CAS Number | 91591-72-9[2] |

| Molecular Formula | C₇H₅Cl₂NO[2] |

| Molecular Weight | 190.03 g/mol [2] |

| Appearance | Off-white to yellow solid |

| Melting Point | Typically in the range of 70-75 °C |

Spectroscopic Characterization:

-

1H NMR: The proton spectrum is expected to show a singlet for the methyl group (CH₃) around δ 2.6-2.8 ppm, a singlet for the aldehyde proton (CHO) around δ 10.0-10.5 ppm, and a singlet for the aromatic proton on the pyridine ring (H-5) around δ 7.4-7.6 ppm.

-

13C NMR: The carbon spectrum will display characteristic signals for the aldehyde carbonyl carbon (δ 185-190 ppm), the aromatic carbons attached to chlorine (δ 150-160 ppm), and the methyl carbon (δ 20-25 ppm).

-

IR Spectroscopy: Key vibrational bands are expected for the aldehyde C=O stretch (~1700 cm⁻¹) and C-Cl stretches in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with a molecular ion peak (M⁺) at m/z 189, and subsequent peaks at M+2 (m/z 191) and M+4 (m/z 193).

Synthesis of 2,4-Dichloro-6-methylnicotinaldehyde

While several synthetic routes can be envisioned, a common and effective method for introducing a formyl group onto an electron-rich or activated aromatic ring is the Vilsmeier-Haack reaction.[3][4][5] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The likely precursor for this synthesis is 2,4-dichloro-6-methylpyridine.

Representative Synthetic Protocol: Vilsmeier-Haack Formylation

This protocol describes a plausible method for the formylation of 2,4-dichloro-6-methylpyridine.

Materials and Reagents:

| Reagent | CAS Number | M.W. ( g/mol ) | Quantity | Moles |

|---|---|---|---|---|

| 2,4-Dichloro-6-methylpyridine | 18368-69-9 | 162.01 | 10.0 g | 0.0617 |

| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 14.2 g (8.6 mL) | 0.0926 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | - |

| Crushed Ice | - | - | 200 g | - |

| Saturated NaHCO₃ solution | - | - | As needed | - |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | As needed | - |

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (20 mL).

-

Cool the flask in an ice-water bath to 0 °C.

-

Slowly add phosphorus oxychloride (8.6 mL, 0.0926 mol) dropwise via the dropping funnel, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 2,4-dichloro-6-methylpyridine (10.0 g, 0.0617 mol) in dichloromethane (50 mL) and add it dropwise to the reaction mixture.

-

After the addition, remove the ice bath and allow the reaction to warm to room temperature, then heat to 40-50 °C and stir for 4-6 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it onto 200 g of crushed ice with vigorous stirring.

-

Neutralize the aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford pure 2,4-dichloro-6-methylnicotinaldehyde.

Key Reactions and Mechanistic Insights

The utility of 2,4-dichloro-6-methylnicotinaldehyde stems from the distinct reactivity of its three functional handles. This allows for a modular and sequential approach to the synthesis of highly decorated pyridine derivatives.

I. Reactions at the Aldehyde Group

The aldehyde functionality is a versatile precursor for a wide range of chemical transformations.[6][7]

-

Reductive Amination: A powerful method to introduce diverse amine functionalities. The aldehyde reacts with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[8][9] This one-pot procedure is highly efficient for creating C-N bonds.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding 2,4-dichloro-6-methylnicotinic acid using standard oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: The aldehyde can be reduced to the corresponding alcohol, (2,4-dichloro-6-methylpyridin-3-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄).[10][11]

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde into an alkene, providing a route to vinyl-substituted pyridines and extending the carbon framework.

-

Condensation Reactions: Condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) via Knoevenagel condensation provides access to electron-deficient alkenes, which are valuable intermediates for further cyclization reactions.

II. Reactions at the Chloro-Substituents

The two chlorine atoms on the pyridine ring are susceptible to displacement via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

A. Nucleophilic Aromatic Substitution (SNAr)

Regioselectivity: In 2,4-dihalopyridine systems, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[12][13] This is attributed to the better stabilization of the negative charge in the Meisenheimer intermediate formed during attack at C4. However, this selectivity can be influenced by the nature of the nucleophile and the presence of other substituents on the ring.[14] For most applications, sequential functionalization can be achieved by first reacting at the C4 position under milder conditions, followed by reaction at the C2 position under more forcing conditions.

Common Nucleophiles:

-

Amines: Reaction with primary or secondary amines (R¹R²NH) yields 4-amino-2-chloro- or 2,4-diamino-pyridine derivatives.

-

Alkoxides/Phenoxides: Reaction with sodium or potassium alkoxides (RONa) or phenoxides (ArONa) provides access to alkoxy- and aryloxy-pyridines.

-

Thiols: Reaction with thiols (RSH) in the presence of a base leads to the formation of thioethers.

B. Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are indispensable tools in modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.

Regioselectivity: Similar to SNAr reactions, palladium-catalyzed cross-couplings, such as Suzuki, Stille, and Sonogashira reactions, typically show a preference for reaction at the C4 position of 2,4-dichloropyridines.[15][16][17] This allows for the selective introduction of an aryl, alkyl, or alkynyl group at C4, leaving the C2-chloro substituent available for subsequent modification.

-

Suzuki Coupling: Reaction with boronic acids or esters (RB(OR)₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃) is a robust method for forming C-C bonds with aryl and vinyl partners.[16]

-

Sonogashira Coupling: Coupling with terminal alkynes (RC≡CH) using a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and a base (e.g., Et₃N) provides a direct route to alkynyl-substituted pyridines.

-

Buchwald-Hartwig Amination: This reaction allows for the coupling of amines with the chloropyridine core, often providing better yields and substrate scope than traditional SNAr reactions, especially for less nucleophilic amines.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations starting from 2,4-dichloro-6-methylnicotinaldehyde.

Caption: Key transformations of the aldehyde group.

Caption: Sequential functionalization of the pyridine core.

Detailed Experimental Protocols

Protocol 1: Regioselective Nucleophilic Aromatic Substitution with an Amine at C4

This protocol describes the reaction of 2,4-dichloro-6-methylnicotinaldehyde with benzylamine as a representative primary amine.

Materials and Reagents:

| Reagent | CAS Number | M.W. ( g/mol ) | Quantity | Moles |

|---|---|---|---|---|

| 2,4-Dichloro-6-methylnicotinaldehyde | 91591-72-9 | 190.03 | 1.0 g | 5.26 mmol |

| Benzylamine | 100-46-9 | 107.15 | 0.62 g (0.63 mL) | 5.79 mmol |

| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 1.02 g (1.37 mL) | 7.89 mmol |

| N-Methyl-2-pyrrolidone (NMP) | 872-50-4 | 99.13 | 10 mL | - |

Procedure:

-

To a stirred solution of 2,4-dichloro-6-methylnicotinaldehyde (1.0 g, 5.26 mmol) in NMP (10 mL), add benzylamine (0.63 mL, 5.79 mmol) and DIPEA (1.37 mL, 7.89 mmol).

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

-

A precipitate will form. Collect the solid by vacuum filtration and wash it with water.

-

Dry the solid under vacuum. If necessary, purify the product further by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-(benzylamino)-2-chloro-6-methylnicotinaldehyde.

Protocol 2: Regioselective Suzuki Cross-Coupling at C4

This protocol details the Suzuki coupling with 4-methoxyphenylboronic acid.

Materials and Reagents:

| Reagent | CAS Number | M.W. ( g/mol ) | Quantity | Moles |

|---|---|---|---|---|

| 2,4-Dichloro-6-methylnicotinaldehyde | 91591-72-9 | 190.03 | 1.0 g | 5.26 mmol |

| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 | 0.88 g | 5.79 mmol |

| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 304 mg | 0.263 mmol |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.18 g | 15.78 mmol |

| 1,4-Dioxane | 123-91-1 | 88.11 | 20 mL | - |

| Water | 7732-18-5 | 18.02 | 5 mL | - |

Procedure:

-

In a round-bottom flask, combine 2,4-dichloro-6-methylnicotinaldehyde (1.0 g, 5.26 mmol), 4-methoxyphenylboronic acid (0.88 g, 5.79 mmol), and potassium carbonate (2.18 g, 15.78 mmol).

-

Add 1,4-dioxane (20 mL) and water (5 mL) to the flask.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (304 mg, 0.263 mmol) to the mixture.

-

Heat the reaction to 90 °C under a nitrogen atmosphere and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute it with ethyl acetate (50 mL).

-

Wash the organic layer with water (2 x 25 mL) and brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (hexane/ethyl acetate) to obtain 2-chloro-4-(4-methoxyphenyl)-6-methylnicotinaldehyde.

Protocol 3: Reductive Amination of the Aldehyde Group

This protocol describes the reductive amination of a functionalized pyridine aldehyde (product from Protocol 2) with morpholine.

Materials and Reagents:

| Reagent | CAS Number | M.W. ( g/mol ) | Quantity | Moles |

|---|---|---|---|---|

| 2-Chloro-4-(4-methoxyphenyl)-6-methylnicotinaldehyde | - | 261.70 | 500 mg | 1.91 mmol |

| Morpholine | 110-91-8 | 87.12 | 184 mg (0.18 mL) | 2.10 mmol |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | 211.94 | 607 mg | 2.86 mmol |

| 1,2-Dichloroethane (DCE) | 107-06-2 | 98.96 | 10 mL | - |

| Acetic Acid (optional) | 64-19-7 | 60.05 | 1 drop | - |

Procedure:

-

Dissolve 2-chloro-4-(4-methoxyphenyl)-6-methylnicotinaldehyde (500 mg, 1.91 mmol) in 1,2-dichloroethane (10 mL).

-

Add morpholine (0.18 mL, 2.10 mmol) to the solution. A drop of acetic acid can be added to catalyze iminium ion formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride (607 mg, 2.86 mmol) portion-wise over 10 minutes.

-

Stir the reaction at room temperature for 4-12 hours until the starting material is consumed (monitor by TLC/LC-MS).

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (15 mL).

-

Stir for 15 minutes, then transfer to a separatory funnel.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to yield 4-((2-chloro-4-(4-methoxyphenyl)-6-methylpyridin-3-yl)methyl)morpholine.

Conclusion

2,4-Dichloro-6-methylnicotinaldehyde is a powerful and versatile intermediate for the construction of diverse and highly functionalized pyridine libraries. By leveraging the differential reactivity of its aldehyde and chloro-substituents, researchers can employ a range of modern synthetic methodologies to access novel chemical matter. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists engaged in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient exploration of this valuable chemical space.

References

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Retrieved from [Link]

-

Anderson, K. W., & Buchwald, S. L. (2005). One-pot Double Suzuki Couplings of Dichloropyrimidines. Bioorganic & Medicinal Chemistry Letters, 15(4), 1077-1080. Available from: [Link]

-

Krajcovicova, S., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1935. Available from: [Link]

-

Norman, J. P., et al. (2022). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. The Journal of Organic Chemistry, 87(15), 10221-10229. Available from: [Link]

-

Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... (n.d.). ResearchGate. Retrieved from [Link]

-

Norman, J. P., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(15), 10221-10229. Available from: [Link]

-

Neufeldt, S. R., et al. (2021). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 143(4), 1768-1773. Available from: [Link]

-

2,4-DICHLORO-6-METHYLNICOTINALDEHYDE | CAS No.91591-72-9. (n.d.). Molbase. Retrieved from [Link]

-